molecular formula C9H14N2 B12380317 2,5-Diethyl-3-methylpyrazine-d3

2,5-Diethyl-3-methylpyrazine-d3

Cat. No.: B12380317
M. Wt: 153.24 g/mol
InChI Key: RJIREWQSLPRZFG-HPRDVNIFSA-N
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Description

2,5-Diethyl-3-methylpyrazine-d3 is a deuterated compound, specifically a labeled version of 2,5-Diethyl-3-methylpyrazine. It is often used in scientific research due to its stable isotope labeling, which makes it valuable for tracing and quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethyl-3-methylpyrazine-d3 typically involves the deuteration of 2,5-Diethyl-3-methylpyrazine. This process can be achieved through various chemical reactions that introduce deuterium atoms into the compound. One common method involves the reaction of 3,4-hexanedione with propanediamine in the presence of a base, followed by oxidation and dehydrogenation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for higher yields and purity. The process may include additional purification steps such as distillation or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethyl-3-methylpyrazine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,5-Diethyl-3-methylpyrazine-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diethyl-3-methylpyrazine-d3 involves its incorporation into various molecular pathways due to its deuterium labeling. This labeling allows researchers to track the compound’s interactions and transformations within biological systems. The molecular targets and pathways involved include metabolic enzymes and transport proteins that facilitate the compound’s movement and conversion within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diethyl-3-methylpyrazine-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and quantitation in various studies, making it a valuable tool in fields such as drug development and metabolic research .

Properties

Molecular Formula

C9H14N2

Molecular Weight

153.24 g/mol

IUPAC Name

2,5-diethyl-3-(trideuteriomethyl)pyrazine

InChI

InChI=1S/C9H14N2/c1-4-8-6-10-9(5-2)7(3)11-8/h6H,4-5H2,1-3H3/i3D3

InChI Key

RJIREWQSLPRZFG-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC(=CN=C1CC)CC

Canonical SMILES

CCC1=CN=C(C(=N1)C)CC

Origin of Product

United States

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